2-(1,3-Oxazol-2-yl)propanoicacid
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Overview
Description
2-(1,3-Oxazol-2-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-halo acids with amides or nitriles, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 2-(1,3-oxazol-2-yl)propanoic acid are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .
Scientific Research Applications
2-(1,3-Oxazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The oxazole ring can engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound, which lacks the propanoic acid side chain.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
2-(1,3-Oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring with a propanoic acid side chain makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c1-4(6(8)9)5-7-2-3-10-5/h2-4H,1H3,(H,8,9) |
InChI Key |
ZNGMBNUYNUAXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CO1)C(=O)O |
Origin of Product |
United States |
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